molecular formula C12H8O4 B184011 Naphthalic acid CAS No. 518-05-8

Naphthalic acid

Cat. No. B184011
CAS RN: 518-05-8
M. Wt: 216.19 g/mol
InChI Key: HRRDCWDFRIJIQZ-UHFFFAOYSA-N
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Patent
US04403027

Procedure details

A 86.5 g quantity of naphthalic acid (i.e., 1,8-naphthalic acid or 1,8-naphthalene dicarboxylic acid) was dissolved in 300 g of ethyl cellosolve, and chromium acetate (0.2 equivalent calculated as atomic weight of Cr) and 30 g of urea were added to the solution. The mixture was stirred at 100° to 115° C. for 2 hours. The reaction mixture was in the form of a bluish green supernatent liquid. The mixture was cooled to 30° C. and placed into 1 liter of water containing 60 g of 35% hydrochloric acid, whereby a pale bluish green precipitate was formed. The precipitate was filtered off and washed with water until the pH thereof became 6 to 7. The precipitate was dried to give 95 g of Cr complex compound of 1,8-naphthalic acid (hereinafter referred to as "Complex Compound 2"). Complex Compound 2 was found to have good thermal stability (as tested at temperatures of below 350° C. in the same manner as described in Example 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]([OH:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.N[C:15](N)=[O:16].[OH2:18].Cl>CCOCCO.C([O-])(=O)C.[Cr+3].C([O-])(=O)C.C([O-])(=O)C>[CH:3]1[CH:2]=[C:1]([C:11]([OH:13])=[O:12])[C:10]2[C:9]([C:15]([OH:16])=[O:18])=[CH:8][CH:7]=[CH:6][C:5]=2[CH:4]=1 |f:5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)O
Name
Quantity
300 g
Type
solvent
Smiles
CCOCCO
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Cr+3].C(C)(=O)[O-].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° to 115° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water until the pH
CUSTOM
Type
CUSTOM
Details
The precipitate was dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.